molecular formula C11H16N2O B3152313 4-(2-Methylpiperazin-1-yl)phenol CAS No. 733699-84-8

4-(2-Methylpiperazin-1-yl)phenol

Cat. No. B3152313
CAS RN: 733699-84-8
M. Wt: 192.26 g/mol
InChI Key: OBMBCPDCBAQOMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-(2-Methylpiperazin-1-yl)phenol, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 4-(2-Methylpiperazin-1-yl)phenol has been confirmed by single crystal X-ray diffraction . The compound is non-centrosymmetric in nature .


Chemical Reactions Analysis

Phenols, like 4-(2-Methylpiperazin-1-yl)phenol, are highly reactive substrates for electrophilic aromatic substitution . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .

Mechanism of Action

While the specific mechanism of action for 4-(2-Methylpiperazin-1-yl)phenol is not detailed in the search results, it’s worth noting that similar compounds have shown various biological activities. For instance, a related compound demonstrated anti-inflammatory effects , and another was found to target the protein S100B .

Safety and Hazards

While specific safety data for 4-(2-Methylpiperazin-1-yl)phenol was not found, a related compound, 4-(piperazin-1-yl)phenol hcl, has been classified as harmful if swallowed, in contact with skin, or if inhaled . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye/face protection when handling the compound .

Future Directions

The future directions for 4-(2-Methylpiperazin-1-yl)phenol could involve its potential use in the development of efficient optical devices due to its non-linear optical properties . Additionally, its potential as a catalyst for Suzuki–Miyaura cross-coupling reactions could be explored .

properties

IUPAC Name

4-(2-methylpiperazin-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-8-12-6-7-13(9)10-2-4-11(14)5-3-10/h2-5,9,12,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMBCPDCBAQOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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